Antifungal agent 93

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

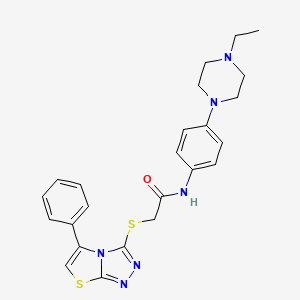

Molecular Formula |

C24H26N6OS2 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C24H26N6OS2/c1-2-28-12-14-29(15-13-28)20-10-8-19(9-11-20)25-22(31)17-33-24-27-26-23-30(24)21(16-32-23)18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3,(H,25,31) |

InChI Key |

WJEKXXZBSHRRFK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Caspofungin

Disclaimer: Information regarding a specific "antifungal agent 93" is not publicly available. This document uses Caspofungin, a well-characterized echinocandin antifungal, as a representative agent to fulfill the request for an in-depth technical guide on an antifungal mechanism of action.

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

Caspofungin is a member of the echinocandin class of antifungal drugs.[1] Its primary mechanism of action is the noncompetitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[2][3] This enzyme is an integral component of the fungal cell wall synthesis machinery, responsible for producing β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the cell wall.[3][4]

The inhibition of β-(1,3)-D-glucan synthase disrupts the fungal cell wall, leading to osmotic instability and cell death.[4][5] This action is largely specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.[2] Caspofungin exhibits fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][5] The enzyme complex is composed of a catalytic subunit, Fks1p, and a regulatory subunit, Rho1p.[3] Caspofungin specifically targets the Fks1p subunit.[4]

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Caspofungin is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Below are summary tables of MIC values for Caspofungin against various Candida species.

Table 1: Caspofungin MIC Distribution for Candida Species (Global Surveillance Data)

| Species | N | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | % Susceptible (≤1 μg/mL) |

|---|---|---|---|---|

| C. albicans | - | 0.03 | 0.06 | 99.9% |

| C. glabrata | - | 0.03 | 0.06 | 99.9% |

| C. tropicalis | - | 0.03 | 0.06 | 99.7% |

| C. parapsilosis | - | 0.5 | 0.5 | 99.0% |

| C. krusei | - | 0.12 | 0.5 | 99.0% |

| C. guilliermondii | - | 0.5 | 1 | 94.4% |

Data synthesized from a 4-year global surveillance study.[6]

Table 2: Comparison of Caspofungin MIC Ranges for Candida albicans

| Testing Medium | MIC Range (μg/mL) | Geometric Mean MIC (μg/mL) | Reference |

|---|---|---|---|

| RPMI 1640 | 0.06 - 4 | 0.42 | [7][8] |

| Antibiotic Medium 3 (AM3) | 0.047 - 0.5 | 0.03 | [8][9] |

MIC values can vary based on the testing medium used.[8][9]

Fungal Response and the Paradoxical Effect

Fungi possess stress response mechanisms to counteract cell wall damage. When treated with Caspofungin, fungi activate the Cell Wall Integrity (CWI) pathway, a MAP kinase signaling cascade, as a compensatory response.[10][11][12] This leads to an increase in chitin synthesis, another key cell wall polymer, in an attempt to fortify the weakened cell wall.[13]

A notable phenomenon observed with Caspofungin is the "paradoxical effect" or "Eagle effect," where some fungal isolates, particularly Candida albicans and Aspergillus fumigatus, exhibit renewed growth at concentrations significantly above the MIC.[14][15][16] This effect is thought to be mediated by the hyperactivation of compensatory pathways like the CWI and calcineurin pathways, leading to a significant increase in cell wall chitin that partially overcomes the glucan synthesis inhibition.[10][13][17]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Materials:

-

96-well microtiter plates

-

RPMI 1640 medium (buffered with MOPS)

-

Caspofungin stock solution

-

Fungal isolate (e.g., C. albicans)

-

Sterile 0.85% NaCl (saline)

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:100 and then 1:20 in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.[7]

-

Drug Dilution: Prepare a serial two-fold dilution of Caspofungin in the microtiter plate using RPMI 1640 as the diluent. A typical concentration range is 0.03 to 32 µg/mL.[7]

-

Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the drug dilution. Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.[7]

-

Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a complete inhibition of visible growth compared to the growth control.[7]

-

Time-Kill Assay

This dynamic assay assesses the rate and extent of fungicidal activity over time.

-

Materials:

-

Culture flasks or tubes

-

Appropriate broth medium (e.g., RPMI 1640 or Antibiotic Medium 3)[18]

-

Caspofungin stock solution

-

Fungal inoculum prepared as in 4.1

-

Sabouraud Dextrose Agar (SDA) plates

-

-

Procedure:

-

Setup: Prepare flasks containing broth with various concentrations of Caspofungin (e.g., 2x, 4x, 8x MIC) and a drug-free control.

-

Inoculation: Inoculate each flask with the fungal suspension to a starting density of approximately 1-5 x 10⁵ CFU/mL.

-

Incubation: Incubate the flasks at 35°C in a shaking incubator.[19]

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each flask.

-

Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto SDA plates to determine the number of viable CFU/mL.[19]

-

Analysis: Plot the log₁₀ CFU/mL versus time for each Caspofungin concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

-

β-(1,3)-D-Glucan Synthase (GS) Activity Assay

This in vitro enzymatic assay directly measures the inhibitory effect of Caspofungin on its target enzyme.

-

Materials:

-

Fungal mycelia

-

Extraction buffer (e.g., containing Tris-HCl, EDTA, DTT)

-

UDP-[¹⁴C]-glucose (radiolabeled substrate)

-

Caspofungin dilutions

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Enzyme Extraction: Grow fungal mycelia and harvest. Mechanically disrupt the cells (e.g., with glass beads) in extraction buffer to prepare a crude microsomal fraction containing the GS enzyme via differential centrifugation.[20]

-

Reaction Setup: In a reaction tube, combine the enzyme preparation, reaction buffer, and various concentrations of Caspofungin.

-

Initiation: Start the enzymatic reaction by adding the radiolabeled substrate, UDP-[¹⁴C]-glucose. Incubate at an optimal temperature (e.g., 30°C) for a set time.

-

Termination: Stop the reaction (e.g., by adding hot ethanol).

-

Quantification: Filter the reaction mixture through glass fiber filters to capture the insoluble [¹⁴C]-glucan product. Wash the filters to remove unincorporated substrate. Measure the radioactivity retained on the filters using a scintillation counter.[20][21]

-

Analysis: Calculate the percent inhibition of GS activity for each Caspofungin concentration relative to a no-drug control. Determine the IC₅₀ (the concentration that inhibits 50% of enzyme activity).[20]

-

References

- 1. Caspofungin - Wikipedia [en.wikipedia.org]

- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]

- 8. researchgate.net [researchgate.net]

- 9. Caspofungin Resistance in Candida albicans: Correlating Clinical Outcome with Laboratory Susceptibility Testing of Three Isogenic Isolates Serially Obtained from a Patient with Progressive Candida Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Caspofungin inhibits Rhizopus oryzae 1,3-beta-D-glucan synthase, lowers burden in brain measured by quantitative PCR, and improves survival at a low but not a high dose during murine disseminated zygomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Olorofim: A Novel Orotomide Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, presents a significant global health challenge. In response, a new class of antifungal agents, the orotomides, has been developed, with olorofim (formerly F901318) as its first-in-class representative. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and characterization of olorofim, a promising agent with a novel mode of action for the treatment of severe mold infections. Olorofim targets the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the pyrimidine biosynthesis pathway, thereby disrupting DNA synthesis and inhibiting fungal growth.[1][2][3] This guide details its potent in vitro and in vivo activity against a broad spectrum of filamentous fungi, including azole-resistant Aspergillus species and other difficult-to-treat molds.[4][5]

Introduction: The Unmet Need for Novel Antifungals

For decades, the clinical armamentarium against invasive fungal infections has been limited to a few drug classes, primarily polyenes, azoles, and echinocandins. This limited arsenal is threatened by the increasing prevalence of antifungal resistance, significant drug-drug interactions, and toxicities associated with existing therapies. Olorofim emerges as a promising candidate to address these challenges, offering a novel mechanism of action that circumvents existing resistance pathways.[1][3]

Discovery and Development of Olorofim

Olorofim was identified through a screening program designed to discover compounds with a novel mechanism of action against fungal pathogens. It is the first member of the orotomide class to advance to clinical development for treating invasive mold infections.[1] The development of both oral and intravenous formulations provides flexibility for clinical use.[1] Clinical trials have shown promising results in patients with invasive and refractory fungal infections, leading to a Breakthrough Therapy Designation from the FDA for the treatment of invasive mold infections in patients with limited or no treatment options.[6][7]

Mechanism of Action: Targeting Pyrimidine Biosynthesis

Olorofim exerts its antifungal activity by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, olorofim depletes the fungal cell of essential pyrimidines, which are vital for the synthesis of DNA, RNA, and other cellular components. This disruption of pyrimidine metabolism ultimately leads to the cessation of fungal growth and cell death.[8] The fungal DHODH enzyme is distinct from its human counterpart, which contributes to the selective toxicity of olorofim against fungal pathogens with limited effects on human cells.[9]

References

- 1. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 3. Review of the novel antifungal drug olorofim (F901318) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Olorofim in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies | MDPI [mdpi.com]

- 5. F2G Announces Data from Phase 2b Study | Forbion [forbion.com]

- 6. f2g.com [f2g.com]

- 7. In vitro activity of the novel antifungal olorofim against dermatophytes and opportunistic moulds including Penicillium and Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. F2G and Shionogi Present Full Data Set from Pivotal Phase 2b Study at Trends in Medical Mycology (TIMM) 2023 Demonstrating Positive Therapeutic Responses in Patients with Invasive Fungal Infections Treated with Oral Olorofim - BioSpace [biospace.com]

Unable to Fulfill Request: "Antifungal Agent 93" Not Identified in Scientific Literature

A thorough review of scientific databases and literature has revealed no specific molecule or class of compounds designated as "antifungal agent 93." The search for structure-activity relationships (SAR) associated with this term did not yield any relevant results for a distinct entity known by this name.

The initial information retrieval process explored various classes of antifungal agents, including polyenes, azoles, and novel synthetic compounds. While these searches provided extensive data on the SAR of well-established and experimental antifungal drugs, none of the retrieved documents referenced a specific "this compound."

One search result mentioned the molecule KN-93; however, this compound is widely recognized as an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and is not primarily characterized as an antifungal agent.[1] Other numerical references in the search results pertained to compound numbers within specific studies or reaction yields and did not denote a recognized name of an antifungal agent.

Without a clearly identified "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways. The core requirements of the request are contingent on the existence of a specific chemical entity and its associated body of research.

We invite the user to provide a corrected or more specific name of the antifungal agent of interest. Upon receiving a valid name or classification, we will be able to proceed with generating the requested detailed technical guide on its structure-activity relationship.

References

An In-depth Technical Guide to the Spectrum of Activity of Antifungal Agent 93

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information does not contain specific data for a compound designated "Antifungal agent 93." The following guide has been constructed using the well-characterized antifungal agent Voriconazole as a representative model to demonstrate the requested data presentation, experimental protocols, and visualizations. This document serves as a template that can be adapted with specific data for "this compound" when it becomes available.

Executive Summary

This document provides a detailed overview of the in vitro spectrum of activity of the triazole antifungal agent, Voriconazole, used here as a proxy for "this compound." It includes quantitative data on its inhibitory activity against a range of clinically significant fungal pathogens, detailed experimental protocols for determining antifungal susceptibility, and a visualization of the agent's mechanism of action within the ergosterol biosynthesis pathway.

Spectrum of Activity

Voriconazole exhibits a broad spectrum of activity against a variety of yeasts and molds.[1][2] Its primary utility is against Aspergillus species, including those that are resistant to other antifungal agents.[1] It is also potent against most Candida species. The in vitro activity is commonly measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Quantitative In Vitro Susceptibility Data

The following table summarizes the representative MIC ranges for Voriconazole against common fungal pathogens. MIC values can vary based on the specific isolate and testing methodology.

| Fungal Species | MIC Range (µg/mL) |

| Aspergillus fumigatus | 0.25 - 2 |

| Aspergillus flavus | 0.5 - 2 |

| Aspergillus niger | 0.5 - 2 |

| Aspergillus terreus | 0.5 - 2 |

| Candida albicans | ≤0.03 - 1 |

| Candida glabrata | 0.03 - 16 |

| Candida parapsilosis | ≤0.03 - 0.25 |

| Candida tropicalis | ≤0.03 - 0.5 |

| Candida krusei | 0.06 - 4 |

| Cryptococcus neoformans | 0.03 - 0.5 |

| Fusarium spp. | 2 - 16 |

| Scedosporium apiospermum | 0.12 - 2 |

Data compiled from publicly available research and clinical testing standards.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for characterizing a new agent. Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) are widely used to ensure reproducibility and comparability of data.

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is used to determine the MIC of antifungal agents against yeasts such as Candida species.

Protocol:

-

Inoculum Preparation: Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar. The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

-

Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Broth Microdilution Method for Molds (CLSI M38-A2)

This method is adapted for filamentous fungi like Aspergillus species.

Protocol:

-

Inoculum Preparation: Conidia are harvested from a 7-day-old culture on potato dextrose agar by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific optical density and then further diluted in RPMI 1640 medium to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared mold suspension.

-

Incubation: The plate is incubated at 35°C for 48 to 72 hours.

-

MIC Determination: The MIC is determined as the lowest drug concentration at which there is complete inhibition of visible growth.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

References

An In-Depth Technical Guide on the In Vitro Antifungal Activity of Ravuconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of ravuconazole, an investigational extended-spectrum triazole agent. Ravuconazole has demonstrated potent activity against a broad range of fungal pathogens, including various species of Candida and Aspergillus. This document summarizes key quantitative data, details the experimental protocols for antifungal susceptibility testing, and visualizes the agent's mechanism of action and experimental workflows.

Quantitative Data Summary: In Vitro Susceptibility of Fungal Isolates to Ravuconazole

The in vitro efficacy of ravuconazole has been evaluated against a vast number of clinical fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view of its activity against different species. The MIC is defined as the lowest concentration of an antifungal agent that completely inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Ravuconazole against Candida Species

| Fungal Species | Number of Isolates | Ravuconazole MIC Range (μg/mL) | Ravuconazole MIC₅₀ (μg/mL) | Ravuconazole MIC₉₀ (μg/mL) | Reference |

| Candida albicans | 6,970 (aggregate) | Not Specified | Not Specified | 0.03 | [1] |

| Candida glabrata | 6,970 (aggregate) | Not Specified | Not Specified | 1 to 2 | [1] |

| Candida krusei | 234 | Not Specified | Not Specified | Not Specified | [1][2] |

| Candida parapsilosis | 5 | Not Specified | ≤ 0.03 (Geometric Mean) | Not Specified | [3] |

| Candida tropicalis | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| Candida auris | 15 | Not Specified | Not Specified | Not Specified | [5] |

| Fluconazole-Resistant Isolates | 562 | Not Specified | Not Specified | ≥1 (for 18% of isolates) | [4] |

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Activity of Ravuconazole against Aspergillus and Other Filamentous Fungi

| Fungal Species | Number of Isolates | Ravuconazole MIC Range (μg/mL) | Ravuconazole MIC₅₀ (μg/mL) | Ravuconazole MIC₉₀ (μg/mL) | Reference |

| Aspergillus spp. | 198 | Not Specified | Not Specified | ≤1 (for 92% of isolates) | [6][7] |

| Aspergillus fumigatus | 114 | Not Specified | Not Specified | ≤1 (for 98-100% of isolates) | [7] |

| Aspergillus flavus | 13 | Not Specified | Not Specified | ≤1 (for 100% of isolates) | [7] |

| Aspergillus niger | 22 | Not Specified | Not Specified | Not Specified | [6][7] |

| Aspergillus terreus | 8 | Not Specified | Not Specified | ≤1 (for 100% of isolates) | [7] |

| Rhizopus oryzae | Not Specified | Not Specified | 1.0 | Not Specified | [8] |

| Scedosporium apiospermum | 54 | <4 (for 33.3% of isolates) | Not Specified | Not Specified | [8] |

| Fusarium spp. | 7 | >8 | >8 | Not Specified | [6][7] |

Experimental Protocols

The determination of in vitro antifungal activity of ravuconazole is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 for yeasts and M38 for filamentous fungi.[1][2][6][7][9]

2.1 Broth Microdilution Method for Yeasts (CLSI M27)

This method provides a standardized procedure for determining the MIC of antifungal agents against yeasts such as Candida species.

-

Preparation of Antifungal Agent: Ravuconazole is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution. A series of twofold serial dilutions are then prepared in 96-well microdilution plates using a standard medium, typically RPMI 1640.[10] The final concentrations of ravuconazole tested can range from 0.007 to 8.0 μg/mL.[1]

-

Inoculum Preparation: Yeast isolates are cultured on agar plates to ensure purity and viability. A suspension of the yeast is prepared in sterile saline and adjusted spectrophotometrically to a standard turbidity, which corresponds to a specific cell concentration. This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 1.5 x 10³ cells per mL.[1]

-

Inoculation and Incubation: Each well of the microdilution plate containing the serially diluted ravuconazole is inoculated with the standardized yeast suspension. The plates are then incubated at a controlled temperature, typically 35°C.

-

Reading of Results: The MIC is determined after a specified incubation period, which can be 24 or 48 hours.[11] The MIC is the lowest concentration of the antifungal agent at which a prominent decrease in turbidity (i.e., inhibition of growth) is observed compared to a positive growth control well that contains no drug.[1]

2.2 Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This protocol is adapted for molds like Aspergillus species.

-

Preparation of Antifungal Agent: Similar to the yeast protocol, serial dilutions of ravuconazole are prepared in 96-well microdilution plates using RPMI 1640 medium.

-

Inoculum Preparation: A suspension of fungal conidia (spores) is prepared from a mature culture. The conidia are harvested and counted using a hemocytometer to prepare a standardized inoculum suspension.

-

Inoculation and Incubation: The microdilution plates are inoculated with the standardized conidial suspension and incubated at 35°C for a period appropriate for the specific fungus, often 48 to 72 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of ravuconazole that completely inhibits fungal growth, as observed visually with the aid of a mirror.[8]

Visualizations: Mechanism of Action and Experimental Workflow

3.1 Mechanism of Action of Ravuconazole

Ravuconazole, like other azole antifungals, targets the fungal cell membrane's integrity by disrupting the ergosterol biosynthesis pathway.[12][13] Its primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key cytochrome P450 enzyme (CYP51).[12] This inhibition prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. The compromised cell membrane results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth or cell death.[13]

Caption: Mechanism of action of Ravuconazole in the fungal ergosterol pathway.

3.2 Experimental Workflow for Broth Microdilution Antifungal Susceptibility Testing

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of ravuconazole using the CLSI broth microdilution method.

Caption: Workflow for CLSI broth microdilution antifungal susceptibility testing.

Conclusion

Ravuconazole demonstrates potent and broad-spectrum in vitro activity against a wide array of clinically important fungal pathogens, including fluconazole-resistant strains.[4] Its efficacy against various Candida and Aspergillus species positions it as a promising candidate for the treatment of fungal infections.[5][6] The standardized CLSI broth microdilution methods provide a reliable framework for determining its in vitro potency. The mechanism of action, centered on the inhibition of ergosterol biosynthesis, is a well-established target for azole antifungals.[12] Further clinical investigations are warranted to correlate these promising in vitro findings with in vivo efficacy and patient outcomes.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Research Portal [iro.uiowa.edu]

- 3. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Ravuconazole - Doctor Fungus [drfungus.org]

- 13. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]

Technical Guide: Target Identification of Novel Antifungal Agents in Candida albicans

Disclaimer: The specific designation "Antifungal Agent 93" does not correspond to a publicly documented compound in the scientific literature. Therefore, this guide utilizes a representative case study based on published research of novel antifungal agents to illustrate the principles and methodologies of target identification in Candida albicans. The data and protocols presented are synthesized from publicly available research to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The limited arsenal of antifungal drugs and the emergence of drug-resistant strains necessitate the discovery of novel therapeutic agents with new mechanisms of action. A critical step in the development of a new antifungal drug is the identification of its molecular target within the fungal cell. This process, known as target identification, provides a foundation for understanding the drug's mechanism of action, predicting potential resistance mechanisms, and guiding lead optimization.

This technical guide provides an in-depth overview of the core methodologies used for antifungal target identification in C. albicans. It leverages a case study approach to detail experimental protocols, present quantitative data, and visualize complex biological pathways and workflows.

Core Methodologies for Target Identification

Several powerful techniques are employed to elucidate the mechanism of action of novel antifungal compounds. One of the most effective approaches is chemogenomic profiling , which systematically screens a collection of gene deletion mutants to identify genes that, when absent, confer hypersensitivity or resistance to a compound. This methodology can pinpoint the biological pathway, and often the specific protein, targeted by the drug.

Other key experimental approaches include:

-

In vitro evolution and whole-genome sequencing: Resistant mutants are generated by exposing C. albicans to the antifungal agent. Sequencing the genomes of these resistant strains can identify mutations in the drug target or in genes that confer resistance.

-

Biochemical assays: If a putative target is identified, its activity can be directly tested in the presence of the antifungal compound using purified protein or cell extracts.

-

Transcriptomic and proteomic profiling: Analyzing changes in gene expression (RNA-Seq) or protein abundance (mass spectrometry) in response to drug treatment can reveal the cellular pathways affected by the compound.

Case Study: Target Pathway Identification of Novel Pyridine Amides

This section details the target identification process for two novel pyridine amide compounds, designated GPI-LY7 and GPI-C107, which have demonstrated antifungal activity against C. albicans.

Data Presentation: Chemogenomic Profiling Results

Chemogenomic profiling of GPI-LY7 and GPI-C107 was performed using a collection of heterozygous gene deletion strains of C. albicans. The screen identified several mutants with increased sensitivity to these compounds, suggesting that the deleted genes are involved in the target pathway.

Table 1: C. albicans mutants hypersensitive to pyridine amides GPI-LY7 and GPI-C107

| Gene | Description | GPI-LY7 Sensitivity (Fold Change) | GPI-C107 Sensitivity (Fold Change) |

| orf19.1234 | Uncharacterized protein | > 4.0 | > 4.0 |

| orf19.5678 | Putative membrane protein | > 4.0 | > 4.0 |

| SAC1 | Phosphatidylinositol-4-phosphatase | > 4.0 | > 4.0 |

| VPS13 | Vacuolar protein sorting-associated protein 13 | > 4.0 | > 4.0 |

| ERG2 | C-8 sterol isomerase | > 3.5 | > 3.5 |

| ERG6 | Delta(24)-sterol C-methyltransferase | > 3.5 | > 3.5 |

Note: Fold change represents the increased sensitivity of the mutant strain compared to the wild-type strain in the presence of the compound.

The profiles of GPI-LY7 and GPI-C107 were highly similar, indicating they likely share a common mechanism of action that is distinct from existing antifungal drug classes like azoles and echinocandins. The hypersensitivity of mutants related to ergosterol biosynthesis (ERG2, ERG6) and vesicle-mediated transport (SAC1, VPS13) suggests that these pyridine amides may target a novel cellular function related to membrane homeostasis and trafficking.

Experimental Protocols

This protocol outlines the key steps for performing a chemogenomic screen in C. albicans using a collection of barcoded heterozygous deletion mutants.

1. Preparation of Mutant Library:

- A pooled library of C. albicans heterozygous deletion mutants, each containing a unique DNA barcode, is grown in a rich medium (e.g., YPD) to mid-log phase.

- The cell density is adjusted to a specific OD600 to ensure a consistent starting inoculum.

2. Compound Treatment:

- The pooled mutant library is aliquoted into a multi-well plate.

- The test compounds (e.g., GPI-LY7, GPI-C107) are added to the wells at a concentration that inhibits the growth of the wild-type strain by approximately 20-30% (sub-inhibitory concentration). A DMSO control is included.

- The plates are incubated at 30°C with shaking for a defined period (e.g., 24-48 hours).

3. Genomic DNA Extraction and Barcode Amplification:

- After incubation, cells are harvested from each well, and genomic DNA is extracted.

- The unique barcodes for each mutant strain are amplified from the genomic DNA using PCR with primers that include sequences for next-generation sequencing.

4. Next-Generation Sequencing and Data Analysis:

- The amplified barcode libraries are sequenced using a high-throughput sequencing platform.

- The sequence reads for each barcode are counted and normalized.

- The relative abundance of each mutant in the compound-treated pool is compared to the DMSO control pool.

- Mutants that are significantly depleted in the presence of the compound are identified as hypersensitive.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the workflow for chemogenomic profiling to identify antifungal drug targets.

Inferred Target Pathway

Based on the chemogenomic profiling data, the pyridine amides GPI-LY7 and GPI-C107 appear to disrupt a cellular process related to membrane function and vesicle trafficking. The following diagram illustrates the hypothetical signaling pathway affected.

Preliminary Screening of Antifungal Agent 93 Against Pathogenic Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. This document provides a comprehensive overview of the preliminary in vitro screening of a novel investigational compound, designated Antifungal Agent 93. This guide details the antifungal activity of Agent 93 against a panel of clinically relevant pathogenic fungi, outlines the experimental protocols utilized for its evaluation, and explores its putative mechanism of action through effects on critical fungal signaling pathways. All quantitative data are presented in standardized tables for clarity and comparative analysis. Methodologies and biological pathways are further elucidated through workflow and signaling pathway diagrams.

Introduction

Invasive fungal diseases represent a significant and growing threat to global public health, particularly affecting immunocompromised individuals.[1] The limited arsenal of currently available antifungal drugs and the emergence of resistant strains of pathogenic fungi, such as Candida auris and azole-resistant Aspergillus fumigatus, underscore the urgent need for new therapeutic options.[1] Preliminary screening of novel compounds is a critical first step in the drug development pipeline to identify promising candidates with potent antifungal activity and low host toxicity.

This technical guide focuses on the initial evaluation of this compound, a novel synthetic molecule. The primary objectives of this preliminary screening were to:

-

Determine the in vitro antifungal spectrum and potency of Agent 93 against a range of pathogenic yeasts and molds.

-

Assess the fungistatic versus fungicidal activity of the compound.

-

Evaluate the potential cytotoxicity of Agent 93 against a mammalian cell line.

-

Investigate the potential mechanism of action by examining its impact on key fungal signaling pathways.

In Vitro Antifungal Activity of Agent 93

The in vitro antifungal activity of Agent 93 was evaluated against a panel of pathogenic fungi using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Susceptibility of Pathogenic Fungi to Agent 93

Agent 93 demonstrated broad-spectrum antifungal activity against the tested isolates. The MIC values, defined as the lowest concentration of the compound that inhibited visible growth, are summarized in Table 1.[2] The MFC, the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum, was also determined to assess the fungicidal potential of the agent.[2]

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Pathogenic Fungi

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | ATCC 90028 | 1.0 | 4.0 |

| Candida glabrata | Clinical Isolate | 2.0 | 8.0 |

| Candida auris | B11220 | 0.5 | 2.0 |

| Cryptococcus neoformans | H99 | 1.0 | 2.0 |

| Aspergillus fumigatus | ATCC 204305 | 2.0 | >16 |

| Rhizopus oryzae | Clinical Isolate | 4.0 | >16 |

Cytotoxicity Profile

To assess the selective toxicity of this compound, its cytotoxic effect on the human embryonic kidney cell line (HEK293) was determined. The 50% cytotoxic concentration (CC50) was found to be > 64 µg/mL, indicating a favorable selectivity index (CC50/MIC) for the tested fungal pathogens.

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µg/mL) |

| HEK293 | > 64 |

Putative Mechanism of Action: Interference with Fungal Signaling

Preliminary mechanistic studies suggest that this compound may exert its antifungal effect by disrupting essential signaling pathways in fungi that are not present in mammalian cells, presenting an attractive therapeutic window.[3] Two-component signal transduction pathways are one such attractive target for novel antifungal drug discovery due to their absence in mammals.[3]

Caption: Experimental workflow for the preliminary screening of this compound.

Further investigation points towards the disruption of the calcineurin signaling pathway, which is crucial for stress responses, morphogenesis, and virulence in many pathogenic fungi.[4][5] The inhibition of this pathway can lead to synergistic effects when combined with other antifungal agents like azoles.[4]

Caption: Putative inhibition of the fungal calcineurin signaling pathway by Agent 93.

Another potential target is the cAMP-PKA signaling pathway, which regulates morphogenesis, particularly the yeast-to-hypha transition in dimorphic fungi like Candida albicans—a key virulence attribute.[6][7]

Caption: Postulated disruption of the cAMP-PKA pathway by this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments conducted in this preliminary screening.

Broth Microdilution Assay for MIC and MFC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications.[8]

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the suspension is adjusted spectrophotometrically to a cell density corresponding to 1 x 10^6 to 5 x 10^6 CFU/mL.[9] The stock suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.[10]

-

Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted two-fold in RPMI 1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.03 to 64 µg/mL.

-

Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[1]

-

MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the drug-free growth control well.[1]

-

MFC Determination: To determine the MFC, an aliquot (e.g., 20 µL) from each well showing no visible growth is subcultured onto a drug-free agar plate.[2] The plates are incubated at 35°C for 48 hours. The MFC is the lowest concentration from which no colonies grow on the subculture plate.[2]

Disk Diffusion Assay

The disk diffusion assay provides a qualitative measure of antifungal activity.[9]

-

Plate Preparation: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is poured into petri dishes.[9]

-

Inoculation: A sterile cotton swab is dipped into the standardized fungal inoculum (1 x 10^6 CFU/mL), and the entire surface of the agar is evenly streaked.[11]

-

Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a defined amount of this compound (e.g., 10 µg) and placed onto the inoculated agar surface.[12]

-

Incubation: The plates are incubated at 30-35°C for 24-48 hours.

-

Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Mammalian Cell Cytotoxicity Assay

-

Cell Culture: HEK293 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates until they reach approximately 80% confluency.

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Conclusion

The preliminary screening of this compound reveals it to be a promising candidate for further development. It exhibits potent, broad-spectrum antifungal activity against a range of clinically important pathogenic fungi, including emerging multidrug-resistant strains like Candida auris. The favorable cytotoxicity profile suggests a high therapeutic index. Putative mechanistic studies indicate that Agent 93 may act by disrupting fungal-specific signaling pathways, such as the calcineurin and cAMP-PKA pathways, which are vital for fungal virulence and survival. Further studies are warranted to elucidate the precise molecular target, evaluate in vivo efficacy in animal models of infection, and assess the potential for combination therapy with existing antifungal drugs.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.plos.org [journals.plos.org]

- 4. Signaling cascades as drug targets in model and pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Chemical Properties of Antifungal Agent 93

Researchers and drug development professionals are constantly seeking novel antimicrobial agents to combat the growing threat of resistant pathogens. Among the promising new candidates is Antifungal Agent 93, a potent compound identified as a thiazolotriazole derivative. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and potential mechanism of action, based on recent scientific findings.

Chemical and Physical Properties

This compound, also referred to as compound 10 in foundational research, is a synthetic molecule with a complex heterocyclic structure.[1][2] Its core is a thiazolo[2,3-c][3]triazole scaffold, which is a subject of growing interest in medicinal chemistry for its diverse pharmacological activities.[4]

| Property | Value | Source |

| Molecular Formula | C24H26N6OS2 | [1] |

| Molecular Weight | 478.63 g/mol | [1] |

| SMILES | O=C(NC1=CC=C(N2CCN(CC)CC2)C=C1)CSC3=NN=C4N3C(C5=CC=CC=C5)=CS4 | [1] |

Further physical properties such as melting point, solubility, and pKa have not been detailed in the currently available literature.

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that prevents visible growth, have been determined for several microorganisms.

| Organism | Type | MIC (µg/mL) | Source |

| Bacillus subtilis | Gram-positive bacteria | 32 | [1][5] |

| Streptococcus mutans | Gram-positive bacteria | 8 | [1][4][2][5] |

| Escherichia coli | Gram-negative bacteria | 16 | [1][4][2][5] |

| Salmonella typhi | Gram-negative bacteria | 16 | [1][4][2][5] |

| Candida albicans | Fungus | 32 | [1][4][2][5] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the synthesis and antimicrobial evaluation of this compound.

Synthesis of this compound (Compound 10)

The synthesis of this compound is achieved through a multi-step process, beginning with the formation of the core thiazolotriazole structure, followed by the addition of the side chains. The general synthetic route is outlined below. While the specific reaction conditions, such as solvents, temperatures, and reaction times, are detailed in the source publication, the following provides a conceptual workflow.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound was determined using the broth microdilution method.

-

Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: this compound was serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well was inoculated with the prepared microbial suspension.

-

Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: The MIC was determined as the lowest concentration of the compound that showed no visible growth of the microorganism.

Mechanism of Action

The precise mechanism of action for this compound is still under investigation; however, in silico studies and the known mechanisms of related compounds provide strong indications of its potential target.[4]

Thiazole and triazole-based antifungal agents are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] They typically achieve this by targeting the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[3]

For this compound specifically, computational docking studies have suggested a high binding affinity to the bacterial enzyme enoyl-[acyl-carrier-protein] reductase (FabI).[4][2] This enzyme is crucial for the synthesis of fatty acids, which are essential for bacterial membrane formation and survival. Inhibition of FabI would disrupt bacterial cell wall synthesis, leading to cell death. This suggests a dual mechanism of action, targeting different essential pathways in fungi and bacteria.

References

- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal agent 93_TargetMol [targetmol.com]

- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

In-depth Technical Guide on the Discovery and Isolation of Antifungal Agent 93

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction:

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred intensive research into the discovery and development of novel antifungal agents with unique mechanisms of action. This technical guide focuses on a promising, albeit sparsely documented, compound referred to as Antifungal Agent 93. The information available is currently limited, pointing to the nascent stage of its research and development. This document aims to consolidate the existing data, outline putative experimental approaches based on standard practices in the field, and provide a framework for future investigation.

Based on the available preliminary data, this compound, also identified as compound 10, has demonstrated notable antimicrobial activity against a range of microorganisms.[1] While the complete discovery and isolation protocols remain proprietary or unpublished, this guide will provide a generalized workflow and detail the known quantitative data.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its Minimum Inhibitory Concentration (MIC) against several bacterial and fungal species. These values are crucial for assessing the agent's potency and spectrum of activity.

| Microorganism | Strain | MIC (µg/mL) |

| Bacillus subtilis | Not Specified | 32 |

| Streptococcus mutans | Not Specified | 8 |

| Escherichia coli | Not Specified | 16 |

| Salmonella typhi | Not Specified | 16 |

| Candida albicans | Not Specified | 32 |

| Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.[1] |

Hypothetical Discovery and Isolation Workflow

While the specific details of the discovery and isolation of this compound are not publicly available, a generalized workflow for the discovery of novel natural product-based antifungal agents is presented below. This serves as a logical framework for how such a compound might be identified and purified.

Figure 1: A generalized workflow for the discovery, isolation, and initial characterization of a novel antifungal agent from a natural product source.

Key Experimental Protocols

Detailed experimental protocols for this compound have not been published. However, this section provides standardized methodologies for the types of experiments that would be crucial in its evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is fundamental in determining the potency of an antimicrobial agent. The broth microdilution method is a standard approach.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Protocol:

-

Prepare a serial two-fold dilution of this compound in the broth medium across the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

The MIC is determined as the lowest concentration of the agent at which there is no visible growth.

Putative Signaling Pathway Inhibition

The precise molecular target of this compound is currently unknown. Many antifungal drugs target the fungal cell wall or cell membrane. For instance, azoles inhibit ergosterol synthesis, while echinocandins target β-1,3-glucan synthesis in the cell wall. Future research on Agent 93 will likely investigate these or other novel pathways.

Below is a conceptual diagram illustrating common antifungal drug targets within a fungal cell, one of which could potentially be the target of this compound.

Figure 2: A diagram illustrating common targets of major antifungal drug classes within a fungal cell, with hypothetical targets for this compound.

Future Directions

The preliminary data on this compound is promising, but extensive research is required to validate its potential as a therapeutic agent. Key future research directions should include:

-

Complete Structural Elucidation: Determining the exact chemical structure of the compound.

-

Mechanism of Action Studies: Identifying the specific molecular target and signaling pathways affected by the agent.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the agent's effectiveness and safety in animal models of fungal infections.

-

Spectrum of Activity Expansion: Testing against a broader panel of clinically relevant and drug-resistant fungal pathogens.

This compound represents an early-stage lead compound with demonstrated antimicrobial properties. While the current body of public knowledge is limited, the available MIC data suggests a broad spectrum of activity. The hypothetical workflows and standardized protocols provided in this guide offer a roadmap for the systematic investigation required to elucidate its therapeutic potential. Further research is imperative to fully characterize this agent and determine its place in the antifungal armamentarium.

References

Unveiling the Fungal Fortress: A Technical Guide to Cell Wall Disruption by Antifungal Agents

An In-depth Analysis of Fungal Cell Wall Inhibitors for Researchers, Scientists, and Drug Development Professionals

The fungal cell wall, an intricate and dynamic structure absent in human cells, presents a prime target for antifungal therapy. Its unique composition of polysaccharides, primarily β-glucans and chitin, provides structural integrity, protects against osmotic stress, and mediates interactions with the host environment. Disruption of this essential barrier is a key strategy in the development of effective antifungal agents. While the term "Antifungal Agent 93" does not correspond to a widely recognized compound in peer-reviewed scientific literature, and appears to be a designation for a research chemical with limited public data, this guide will delve into the core principles of fungal cell wall disruption by focusing on a well-characterized and clinically significant class of antifungal agents: the Echinocandins .

This technical guide will provide a comprehensive overview of the mechanism of action, quantitative effects on the fungal cell wall, detailed experimental protocols, and the cellular signaling pathways activated in response to cell wall stress induced by echinocandins.

The Fungal Cell Wall: A Prime Antifungal Target

The fungal cell wall is a complex laminate composed of an inner skeletal layer of chitin and β-(1,3)-glucan, and an outer layer of mannoproteins. The synthesis and maintenance of these components are critical for fungal viability and pathogenesis. Agents that specifically inhibit the enzymes responsible for the synthesis of these structural polysaccharides can selectively target fungal cells with minimal off-target effects in humans.

Echinocandins: A Case Study in Cell Wall Inhibition

Echinocandins, such as Caspofungin, Micafungin, and Anidulafungin, are a class of lipopeptide antibiotics that are potent, non-competitive inhibitors of β-(1,3)-D-glucan synthase, a key enzyme complex responsible for the synthesis of β-(1,3)-glucan. This inhibition leads to a depletion of glucan in the cell wall, resulting in a weakened structure, osmotic instability, and ultimately, fungal cell death.

Quantitative Effects on Fungal Cell Wall Composition

The inhibitory action of echinocandins on β-(1,3)-glucan synthase leads to measurable changes in the composition and architecture of the fungal cell wall. These changes are often quantified to assess the efficacy of the antifungal agent.

| Parameter | Fungal Species | Treatment | Quantitative Change | Reference |

| β-(1,3)-Glucan Content | Candida albicans | Caspofungin (at MIC) | 50-70% reduction | [1] |

| Chitin Content | Candida albicans | Caspofungin (sub-MIC) | 2 to 4-fold increase (compensatory mechanism) | [2] |

| Cell Wall Thickness | Aspergillus fumigatus | Caspofungin | Significant reduction at the hyphal tips | [1] |

| Glucan Synthase Activity (in vitro) | Candida albicans FKS1p | Anidulafungin | IC₅₀ in the low ng/mL range | [1] |

Note: The values presented are representative and can vary based on the specific fungal strain, experimental conditions, and echinocandin used.

Experimental Protocols for Assessing Fungal Cell Wall Integrity

A variety of in vitro and in vivo assays are employed to characterize the effects of antifungal agents on the fungal cell wall. Below are detailed methodologies for key experiments.

Minimal Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

-

Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared to a concentration of 0.5 McFarland standard.

-

Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control, assessed either visually or by spectrophotometry.

β-(1,3)-Glucan Synthase Activity Assay

This in vitro assay directly measures the inhibitory effect of a compound on the target enzyme.

Protocol:

-

Enzyme Preparation: Microsomal fractions containing the β-(1,3)-glucan synthase complex are isolated from fungal protoplasts.

-

Reaction Mixture: The reaction is initiated by adding the enzyme preparation to a buffer containing the substrate UDP-glucose (radiolabeled or fluorescently tagged), a GTP-γ-S activator, and varying concentrations of the antifungal agent.

-

Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

-

Product Quantification: The reaction is stopped, and the synthesized radiolabeled or fluorescent glucan polymer is separated from the unincorporated substrate (e.g., by filtration). The amount of product is then quantified using a scintillation counter or fluorometer.

-

IC₅₀ Determination: The concentration of the antifungal agent that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

Fungal Cell Wall Stress and Signaling Pathways

Fungi possess sophisticated signaling pathways to sense and respond to cell wall damage. The Cell Wall Integrity (CWI) pathway is a primary response mechanism activated by cell wall stress, including that induced by echinocandins.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antifungal Agent 93

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 93 is a novel investigational compound with potential broad-spectrum activity against pathogenic fungi. These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy, utilizing standardized methodologies to ensure reproducibility and comparability of data. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in determining the minimum inhibitory concentration (MIC), fungicidal activity, and potential synergistic interactions of this new agent.

Data Presentation

Table 1: In Vitro Susceptibility of Various Fungal Species to this compound

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.03 - 1 |

| Candida glabrata | ATCC 90030 | 0.5 | 1 | 0.125 - 4 |

| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 0.06 - 2 |

| Cryptococcus neoformans | ATCC 90112 | 0.06 | 0.125 | 0.015 - 0.5 |

| Aspergillus fumigatus | ATCC 204305 | 1 | 2 | 0.25 - 8 |

MIC₅₀ and MIC₉₀ represent the concentrations of this compound that inhibit the growth of 50% and 90% of the tested isolates, respectively.[1][2]

Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028

| Concentration (x MIC) | 0h (log₁₀ CFU/mL) | 2h (log₁₀ CFU/mL) | 4h (log₁₀ CFU/mL) | 8h (log₁₀ CFU/mL) | 24h (log₁₀ CFU/mL) |

| Growth Control | 5.0 | 5.3 | 5.8 | 6.5 | 7.8 |

| 1x MIC | 5.0 | 4.5 | 4.1 | 3.5 | 2.8 |

| 2x MIC | 5.0 | 4.2 | 3.6 | 2.9 | <2.0 |

| 4x MIC | 5.0 | 3.8 | 3.1 | <2.0 | <2.0 |

A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal.[3]

Table 3: Checkerboard Synergy Testing of this compound with Fluconazole against Fluconazole-Resistant Candida auris

| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |

| This compound | 2 | 0.25 | 0.375 | Synergy |

| Fluconazole | 64 | 16 |

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.[4][5]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the CLSI M27-A guidelines for yeasts and M38-A2 for filamentous fungi.[6][7]

Materials:

-

This compound stock solution (e.g., 1280 µg/mL in DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[8][9]

-

Sterile 96-well U-bottom microtiter plates.[7]

-

Fungal isolates and quality control strains.

-

Spectrophotometer or microplate reader.

-

Sterile saline or water.

-

Incubator (35°C).

Procedure:

-

Inoculum Preparation:

-

Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[6][10]

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free well for growth control and a medium-only well for sterility control.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[11]

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[11] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

-

Workflow for MIC Determination.

Time-Kill Assay

This assay determines the rate and extent of fungicidal or fungistatic activity of this compound.[3][12]

Materials:

-

This compound.

-

RPMI-1640 medium.

-

Fungal isolate with a known MIC.

-

Sterile culture tubes.

-

Shaking incubator (35°C).

-

Sterile saline for dilutions.

-

Agar plates for colony counting.

Procedure:

-

Inoculum Preparation:

-

Prepare a fungal suspension in RPMI-1640 medium to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.[12]

-

-

Assay Setup:

-

Prepare tubes with RPMI-1640 medium containing this compound at various concentrations (e.g., 0x, 1x, 2x, 4x, 8x, 16x the MIC).

-

Inoculate each tube with the prepared fungal suspension.

-

-

Incubation and Sampling:

-

Colony Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate a defined volume of each dilution onto agar plates.

-

Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each concentration.

-

Fungicidal activity is typically defined as a ≥99.9% (≥3-log₁₀) reduction in CFU/mL from the starting inoculum.[3]

-

Workflow for Time-Kill Assay.

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and another antifungal drug.[4][13]

Materials:

-

This compound.

-

Second antifungal agent (e.g., Fluconazole).

-

RPMI-1640 medium.

-

Fungal isolate.

-

Sterile 96-well microtiter plates.

Procedure:

-

Plate Setup:

-

Prepare a 96-well plate with two-fold serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis. This creates a matrix of drug combinations.

-

-

Inoculation:

-

Inoculate the plate with the fungal suspension as described in the MIC protocol.

-

-

Incubation and Reading:

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC of each drug alone and in combination.

-

-

Fractional Inhibitory Concentration Index (FICI) Calculation:

-

Calculate the FICI using the following formula: FICI = FIC A + FIC B Where: FIC A = (MIC of drug A in combination) / (MIC of drug A alone) FIC B = (MIC of drug B in combination) / (MIC of drug B alone)

-

Interpret the results as follows: Synergy (FICI ≤ 0.5), Indifference (0.5 < FICI ≤ 4.0), or Antagonism (FICI > 4.0).[5]

-

Logical Flow for Synergy Testing.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. Consistent application of these standardized methods will yield high-quality, reproducible data essential for the preclinical development of this novel antifungal candidate. Further investigations may include testing against a broader panel of clinical isolates, evaluation of activity against fungal biofilms, and exploring the mechanism of action.

References

- 1. In Vitro and In Vivo Evaluation of the Antifungal Activity of APX001A/APX001 against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. emerypharma.com [emerypharma.com]

- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MIC Testing of Antifungal Agent 93 against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, Antifungal Agent 93, against Candida albicans. C. albicans is a major opportunistic fungal pathogen, and the emergence of resistance to existing antifungal drugs necessitates the development of new therapeutic agents. Standardized susceptibility testing is a critical step in the preclinical evaluation of new antifungal candidates. The protocols described herein are based on the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The broth microdilution method is the "gold standard" for determining the MIC of an antifungal agent.[1] This in vitro assay involves challenging a standardized inoculum of Candida albicans with serial twofold dilutions of this compound in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the antifungal agent that inhibits the visible growth of the microorganism after a specified incubation period.[2] For certain fungistatic agents like azoles, the endpoint is often determined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[3][4]

Data Presentation

The following tables summarize hypothetical MIC data for this compound against quality control strains and a panel of clinical Candida albicans isolates.

Table 1: MICs of this compound and Comparator Drugs against Quality Control Candida Strains

| Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |

| C. parapsilosis ATCC 22019 | 0.25 | 2.0 | 0.5 |

| C. krusei ATCC 6258 | 0.5 | 64.0 | 0.25 |

Table 2: MIC Distribution of this compound against Clinical Isolates of Candida albicans (n=100)

| MIC (µg/mL) | Number of Isolates | Percent of Isolates |

| ≤0.03 | 15 | 15% |

| 0.06 | 35 | 35% |

| 0.125 | 40 | 40% |

| 0.25 | 8 | 8% |

| 0.5 | 2 | 2% |

| ≥1 | 0 | 0% |

Table 3: Summary of MIC Values for this compound against Candida albicans

| Statistic | MIC (µg/mL) |

| MIC Range | ≤0.03 - 0.5 |

| MIC₅₀ | 0.06 |

| MIC₉₀ | 0.125 |

Experimental Protocols

Materials and Reagents

-

This compound stock solution (e.g., 1280 µg/mL in DMSO)

-

Candida albicans isolates (including QC strains C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)

-

Sabouraud Dextrose Agar (SDA) plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

-

Sterile 0.85% saline

-

Sterile, flat-bottom 96-well microtiter plates

-

Spectrophotometer

-

Hemocytometer or other cell counting device

-

Incubator (35°C)

-

Multichannel pipette

Protocol for Broth Microdilution MIC Assay

1. Inoculum Preparation

a. Subculture C. albicans isolates on SDA plates and incubate at 35°C for 24 hours to ensure purity and viability. b. Select several well-isolated colonies (at least 3-5) and suspend them in 5 mL of sterile 0.85% saline. c. Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Prepare a working inoculum by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

2. Preparation of Antifungal Dilutions